
C14H19BrClN5O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C14H19BrClN5O4 is a complex organic molecule that contains bromine, chlorine, nitrogen, oxygen, carbon, and hydrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C14H19BrClN5O4 typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of a core structure, followed by the introduction of bromine, chlorine, and other functional groups under controlled conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
C14H19BrClN5O4: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the removal of oxygen or the addition of hydrogen atoms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
C14H19BrClN5O4: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions to create new molecules with desired properties.
Biology: It is employed in biological studies to investigate its effects on cellular processes and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, is used in the production of specialty chemicals and materials with unique characteristics.
Mecanismo De Acción
The mechanism of action of C14H19BrClN5O4 involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
C14H19BrClN5O4: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or molecular frameworks. The uniqueness of This compound lies in its specific combination of bromine, chlorine, and other functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
C14H19BrN5O4: A similar compound lacking the chlorine atom.
C14H19ClN5O4: A similar compound lacking the bromine atom.
C14H19BrClN5O3: A similar compound with one less oxygen atom.
These comparisons highlight the unique aspects of This compound
Propiedades
Fórmula molecular |
C14H19BrClN5O4 |
|---|---|
Peso molecular |
436.69 g/mol |
Nombre IUPAC |
4-amino-N-[2-[(3-bromo-4,5-dimethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H18BrN5O4.ClH/c1-22-10-6-8(5-9(15)12(10)23-2)7-17-3-4-18-14(21)11-13(16)20-24-19-11;/h5-6,17H,3-4,7H2,1-2H3,(H2,16,20)(H,18,21);1H |
Clave InChI |
YEAFSVSMLZNMGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Br)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


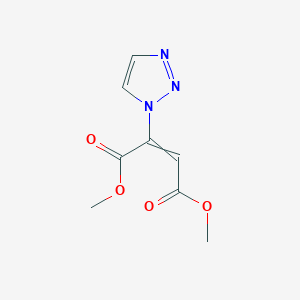
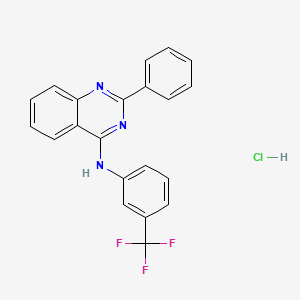
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)


![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
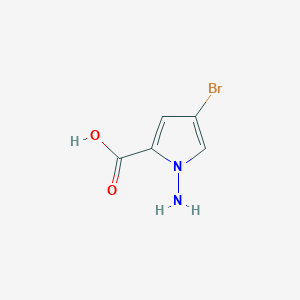
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)
![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
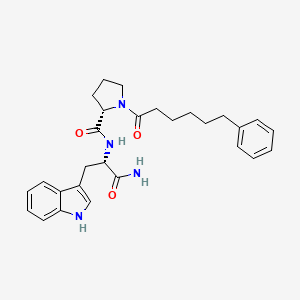
![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
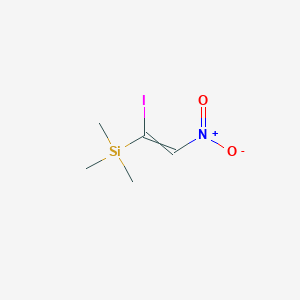
![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester](/img/structure/B12631534.png)
